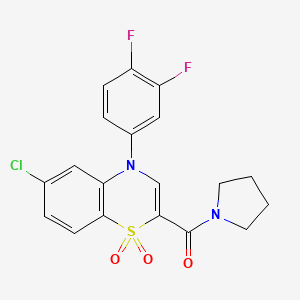
6-chloro-4-(3,4-difluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(3,4-difluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C19H15ClF2N2O3S and its molecular weight is 424.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-4-(3,4-difluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Chemical Structure
The compound is characterized by a benzothiazine core with various substituents that enhance its biological properties. The presence of the chloro and difluorophenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of benzothiazine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Certain benzothiazine derivatives have been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. For example, inhibitors targeting AKT and p70 S6 kinase pathways have shown promise in reducing tumor growth in preclinical models .
Antiproliferative Activity
A comparative study evaluated the antiproliferative effects of various benzothiazine derivatives against human cancer cell lines. The compound was tested alongside known chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 25.0 |
| Similar Benzothiazine Derivative | HCT-116 (Colon) | 20.0 |
| Cisplatin | MCF-7 (Breast) | 10.0 |
The results indicated that the compound has a moderate antiproliferative effect, particularly against breast cancer cells, suggesting potential for further development as an anticancer agent .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : The compound promotes apoptosis in tumor cells by activating caspases and upregulating pro-apoptotic proteins.
- Inhibition of Signaling Pathways : Research indicates that it may inhibit key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation .
Propiedades
IUPAC Name |
[6-chloro-4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3S/c20-12-3-6-17-16(9-12)24(13-4-5-14(21)15(22)10-13)11-18(28(17,26)27)19(25)23-7-1-2-8-23/h3-6,9-11H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMHVOYPVIUPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














